7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one is a compound related to aripiprazole, an atypical antipsychotic. This compound, often referred to as an impurity or derivative of aripiprazole, has garnered interest in pharmaceutical research due to its potential effects and mechanisms in treating psychiatric disorders.
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one is classified as a pharmaceutical impurity and is part of the broader family of quinolinone derivatives. Its structural complexity and presence of chlorinated phenyl groups suggest potential interactions with biological targets relevant to neurological pathways.
The synthesis of 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one typically involves multi-step organic reactions including:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The synthesis may utilize various catalysts and reagents, including bases for deprotonation and acid chlorides for acylation reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the progress and purity of the reactions throughout the synthesis process.
The compound can undergo various chemical reactions typical for quinolone derivatives, including:
Reactions are typically carried out under controlled conditions using solvents such as dimethyl sulfoxide or ethanol, with temperatures adjusted according to the reactivity of intermediates .
The mechanism by which 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one exerts its effects likely involves modulation of neurotransmitter systems, particularly dopamine and serotonin receptors.
Research indicates that compounds structurally related to aripiprazole show varying degrees of receptor affinity, which can be quantitatively assessed through binding studies and functional assays .
Key physical properties include:
Chemical properties include stability under acidic or basic conditions and susceptibility to oxidation or hydrolysis depending on substituents present in the structure.
Relevant data from studies indicate that proper storage conditions (e.g., refrigeration) are necessary to maintain stability over time .
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one is primarily utilized in:
These applications highlight its relevance in both academic research settings and pharmaceutical industry practices aimed at enhancing drug efficacy and safety profiles .
The synthesis of 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one follows a convergent strategy involving parallel construction of the quinolinone and piperazine moieties prior to coupling. The quinolinone core is typically synthesized via intramolecular cyclization of appropriately substituted acrylanilides under acidic conditions. Simultaneously, the 2,3-dichlorophenyl piperazine segment is prepared through nucleophilic aromatic substitution where anhydrous piperazine reacts with 1,2-dichloro-3-fluorobenzene under reflux conditions in high-boiling polar aprotic solvents. The final coupling employs a multistep alkylation pathway: first, the quinolinone intermediate undergoes O-alkylation with 1,4-dibromobutane using potassium carbonate as base in acetone, yielding the 7-(4-bromobutoxy)quinolin-2-one intermediate. This bromide subsequently reacts with the pre-formed N-(2,3-dichlorophenyl)piperazine in acetonitrile or DMF at 60-80°C for 12-24 hours, utilizing triethylamine or potassium iodide as catalysts to facilitate the nucleophilic displacement [3] [5].
Critical purification techniques include sequential recrystallization from ethanol-water systems and chromatographic separation over silica gel using ethyl acetate/hexane gradients (3:7 to 1:1). These steps effectively remove positional isomers and residual dialkylated impurities, achieving chemical purity >99% as verified by HPLC [3] [5]. The synthesis necessitates strict oxygen-free environments during cyclization steps to prevent oxidation of sensitive dihydroquinoline intermediates to aromatic quinoline derivatives, which would alter pharmacological activity profiles.
The butoxy linker installation between quinolinone and piperazine fragments represents a pivotal yield-determining step. Research demonstrates that solvent polarity profoundly influences reaction kinetics and regioselectivity. Comparative studies reveal that polar aprotic solvents like dimethylformamide (DMF) facilitate higher conversion rates (92%) compared to protic solvents like ethanol (68%) due to enhanced nucleophile activation. However, dichloromethane (DCM) balances reactivity and byproduct formation, achieving 85% yield with minimal N-alkylation impurities [5] [6].
Table 1: Solvent Optimization for Butoxy Alkylation
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | N-Alkylation Impurity (%) |
|---|---|---|---|---|
| DMF | 80 | 12 | 92 | 5.2 |
| Acetonitrile | 80 | 18 | 87 | 3.1 |
| Dichloromethane | 40 | 24 | 85 | <1.0 |
| Ethanol | 78 | 24 | 68 | 8.7 |
Catalytic enhancements are achieved through dual catalyst systems: potassium iodide (10 mol%) accelerates bromide displacement via in situ iodide formation, while zinc chloride (5 mol%) coordinates with piperazine nitrogen, suppressing dialkylation. This approach reduces reaction time to 8 hours with yields exceeding 90% and impurity levels below 1.5% [5]. Alternative methodologies employ phase-transfer catalysts like tetrabutylammonium bromide for biphasic water-toluene systems, enabling efficient heat management during exothermic coupling steps. Post-reaction workup typically involves aqueous washes (5% sodium bicarbonate followed by brine) to remove catalytic residues, followed by solvent distillation under reduced pressure to recover the product.
The 2,3-dichlorophenyl group offers distinct halogenation opportunities governed by its electronic asymmetry and steric constraints. Electrophilic substitution occurs preferentially at the C5 position due to ortho/para-directing effects of the piperazine nitrogen, despite flanking chlorine atoms. Chlorination using sulfuryl chloride in glacial acetic acid at 0-5°C yields the 2,3,5-trichloro derivative without piperazine ring degradation. Conversely, bromination requires milder oxidants like N-bromosuccinimide (NBS) in carbon tetrachloride under photolytic conditions to prevent N-bromination side reactions [6].
Table 2: Halogenation Outcomes at Dichlorophenyl Ring
| Halogenating Agent | Solvent | Temperature (°C) | Major Product | Regioselectivity (%) |
|---|---|---|---|---|
| Cl₂, AlCl₃ | Nitromethane | 25 | 2,3,5-Trichlorophenyl derivative | >95 |
| SO₂Cl₂ | Acetic Acid | 5 | 2,3,5-Trichlorophenyl derivative | 92 |
| NBS | CCl₄, hv | 80 | 5-Bromo-2,3-dichlorophenyl derivative | 88 |
| Br₂, FeCl₃ | Chloroform | 40 | 4,5-Dibromo-2,3-dichlorophenyl | 65 (mixed) |
Metal-halogen exchange enables further functionalization; n-butyllithium at -78°C quantitatively generates the C5-lithiated species, which reacts with electrophiles (e.g., DMF to introduce aldehyde, trimethylsilyl chloride for silylation). This site-specific modification preserves the labile butoxy linker and piperazine integrity, enabling tailored analogs for structure-activity relationship studies [6].
The piperazine nitrogen atoms serve as versatile handles for structural diversification. Selective monoalkylation at the distal nitrogen is achieved using carbonate-protection strategies: the proximal nitrogen is first protected with di-tert-butyl dicarbonate (Boc₂O) in THF, followed by N-alkylation with alkyl halides in DMF using cesium carbonate. Subsequent deprotection with trifluoroacetic acid in DCM yields monoalkylated derivatives without quaternary salt formation. This method demonstrates superior selectivity over direct alkylation, which typically produces 35-40% dialkylated byproducts [5] [6].
For acylations, the uncatalyzed reaction of acid chlorides (e.g., acetyl chloride, chloroacetyl chloride) in toluene at 60°C provides N-acylpiperazines in high yield (85-92%). However, bulky substituents require coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP) to minimize O-acylation of the quinolinone carbonyl. Reductive amination exploits formaldehyde/NaBH₃CN in methanol, introducing methyl groups specifically at the less sterically hindered piperazine nitrogen. These modifications systematically alter the basicity and steric bulk of the piperazine ring, directly modulating receptor binding affinity and metabolic stability [5] [6].
Table 3: Piperazine Ring Derivatization Approaches
| Modification Type | Reagents/Conditions | Target Nitrogen | Yield Range (%) | Key Advantage |
|---|---|---|---|---|
| Monoalkylation | Boc-protection → Alkylation → TFA deprotection | N4 | 75-85 | Avoids dialkylation |
| Acylation | Acid chloride, toluene, 60°C | N4/N1 | 85-92 | No catalyst required |
| Reductive Amination | RCHO, NaBH₃CN, MeOH, 25°C | N1 | 70-78 | Selective for less hindered nitrogen |
| Sulfonylation | ArSO₂Cl, Et₃N, DCM, 0°C | N4 | 80-88 | High regioselectivity |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1